![molecular formula C22H14F3NO3S B2508336 6-氟-1-[(2-氟苯基)甲基]-3-(4-氟苯基)磺酰基喹啉-4-酮 CAS No. 866811-13-4](/img/structure/B2508336.png)
6-氟-1-[(2-氟苯基)甲基]-3-(4-氟苯基)磺酰基喹啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 6-Fluoro-1[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents with a broad spectrum of activity. The presence of multiple fluorine atoms in the compound suggests that it may have enhanced biological activity due to the strong electronegativity and small size of fluorine, which can influence the molecular interactions and stability of the compound.
Synthesis Analysis
The synthesis of fluorinated quinolones typically involves the introduction of fluorine or fluorinated groups at specific positions on the quinolone ring. For example, the synthesis of flumequine, a related fluorinated quinolone, involves starting from a fluorinated tetrahydroquinoline and resolving it with enantiomers of a chiral acid to achieve the desired optical activity . Although the exact synthesis of 6-Fluoro-1[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one is not detailed in the provided papers, similar strategies may be employed.
Molecular Structure Analysis
The molecular structure of fluorinated quinolones is characterized by the presence of a quinolone core with various substituents that can influence the compound's pharmacological properties. For instance, the molecular conformation of 4-fluoroisoquinoline derivatives can be influenced by the steric effects of substituents, as observed in the crystal structures of related compounds . These structural details are crucial for understanding the interaction of the compound with its biological targets.
Chemical Reactions Analysis
Fluorinated quinolones can undergo various chemical reactions, including substitution and decarboxylation, as seen in the photochemistry of ciprofloxacin, a well-known fluoroquinolone . The presence of fluorine can affect the reactivity of the compound, potentially leading to specific reaction pathways or products. The exact chemical reactions of 6-Fluoro-1[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one would depend on its precise molecular structure and the conditions under which it is subjected.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated quinolones are influenced by their molecular structure. For example, the fluorescence properties of 6-methoxy-4-quinolone suggest that fluorinated quinolones could also exhibit strong fluorescence, which can be useful in biomedical analysis . The stability of these compounds against light and heat is another important characteristic, as it determines their suitability for various applications . The fluorine atoms in the compound likely contribute to its stability and could affect its solubility and binding affinity to biological targets.
科学研究应用
生物检测荧光探针
荧光探针在生物检测中的开发是复杂喹啉衍生物的一个关键应用。例如,一种新型双光子荧光探针,设计用于检测 1,4-二硫代苏糖醇 (DTT),采用萘酰亚胺和亚砜荧光团和受体单元,在生物环境中展示出快速响应和出色的选择性。该探针在细胞成像中的成功应用突出了类似化合物在生物和生化研究中的潜力 (孙等人,2018)。
抗菌剂
具有氟喹诺酮结构的化合物显示出广泛的抗菌活性,表明这些化合物有可能用于治疗全身感染 (Goueffon 等人,1981)。结构修饰的探索,例如引入氟原子和各种取代基,旨在增强对耐药菌的抗菌效力,为设计新的抗菌药物提供见解。
分子相互作用和抑制研究
磺酰基和磺酰胺化合物与苯乙醇胺 N-甲基转移酶 (PNMT) 的结合研究阐明了类似分子的分子相互作用和潜在抑制机制。涉及砜和磺酰胺的研究为理解此类化合物如何与酶相互作用、影响其效力和选择性提供了基础。这些信息对于设计针对特定蛋白质或酶的药物很有价值 (Grunewald 等人,2006)。
化学合成和改性
喹啉衍生物的合成和改性,包括氟化化合物,在开发新药和化学传感器中发挥着重要作用。例如,通过分子内取代合成环氟化异喹啉和喹啉的研究揭示了创建复杂结构的方法,这些结构在药物开发和化学传感中具有潜在应用 (Ichikawa 等人,2006)。
属性
IUPAC Name |
6-fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO3S/c23-15-5-8-17(9-6-15)30(28,29)21-13-26(12-14-3-1-2-4-19(14)25)20-10-7-16(24)11-18(20)22(21)27/h1-11,13H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMDIIADVABPHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonylquinolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

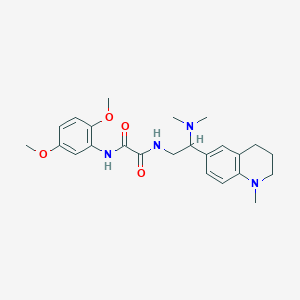
![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)
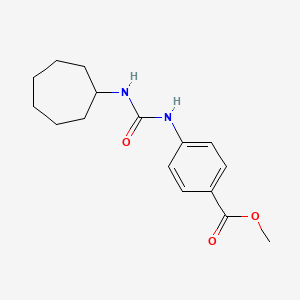
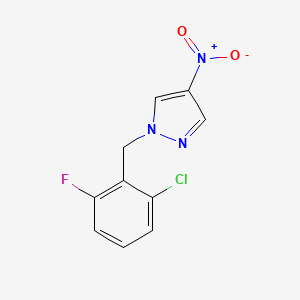
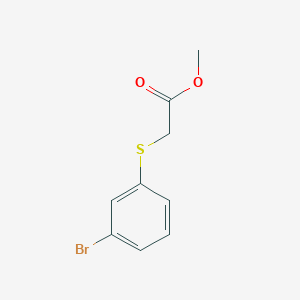
![(Z)-5-(4-bromobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2508261.png)
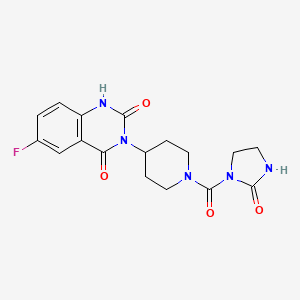
![Ethyl 5-{[(2-chlorobenzoyl)amino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2508266.png)
![2-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-methyl-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B2508267.png)

![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2508270.png)
![diethyl 2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508272.png)
![N-(butan-2-yl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2508274.png)
